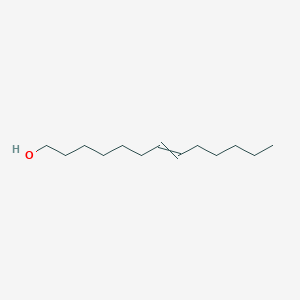
Tridec-7-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tridec-7-en-1-ol is an organic compound with the molecular formula C13H26O. It is a type of unsaturated alcohol, characterized by the presence of a double bond at the seventh carbon atom in the tridecane chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tridec-7-en-1-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of tridec-7-ene. In this method, tridec-7-ene is first reacted with borane (BH3) to form an organoborane intermediate. This intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic hydrogenation of tridec-7-yn-1-ol. This process uses a palladium catalyst to selectively hydrogenate the triple bond in tridec-7-yn-1-ol to a double bond, resulting in the formation of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Tridec-7-en-1-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tridec-7-enal or tridec-7-enoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to tridec-7-en-1-amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can undergo nucleophilic substitution reactions to form various derivatives, such as tridec-7-en-1-chloride when reacted with thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: Tridec-7-enal, tridec-7-enoic acid.
Reduction: Tridec-7-en-1-amine.
Substitution: Tridec-7-en-1-chloride.
Applications De Recherche Scientifique
Tridec-7-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tridec-7-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt the cell membrane of microorganisms, leading to cell lysis and death. The compound’s double bond and hydroxyl group play crucial roles in its reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Tridec-7-en-1-ol can be compared with other similar compounds, such as:
1-Tridecene: Unlike this compound, 1-tridecene lacks a hydroxyl group, making it less reactive in certain chemical reactions.
2-Tridecen-1-ol: This compound has a double bond at the second carbon atom, which affects its chemical properties and reactivity compared to this compound.
This compound is unique due to its specific position of the double bond and the presence of a hydroxyl group, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
64470-31-1 |
|---|---|
Formule moléculaire |
C13H26O |
Poids moléculaire |
198.34 g/mol |
Nom IUPAC |
tridec-7-en-1-ol |
InChI |
InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h6-7,14H,2-5,8-13H2,1H3 |
Clé InChI |
HYQFDSMWSNMOKZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



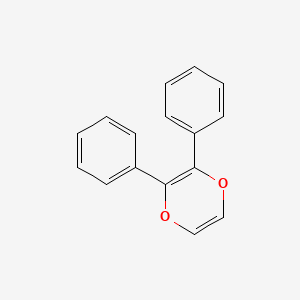
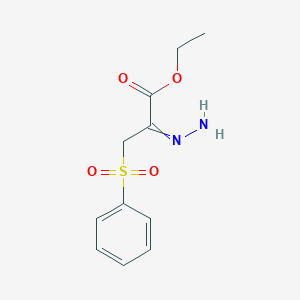
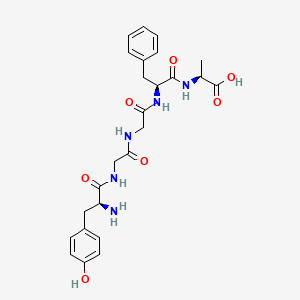
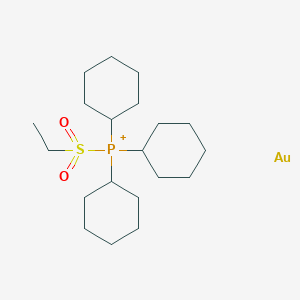

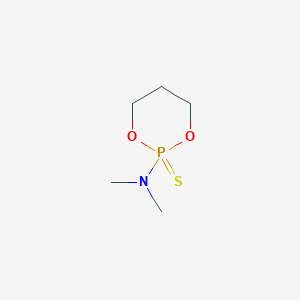
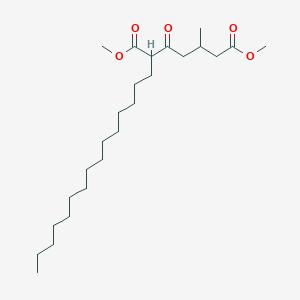


![[2-(Hydroxymethyl)phenyl]-N,N,N-trimethylmethanaminium bromide](/img/structure/B14505108.png)
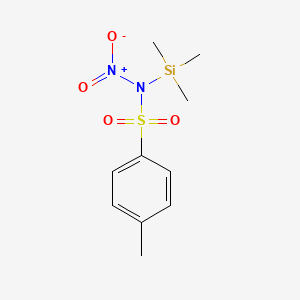
![1-[2-Chloro-1-(4-ethoxyphenyl)-2-methylpropyl]-4-methoxybenzene](/img/structure/B14505116.png)
![5-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol](/img/structure/B14505119.png)
